molecular formula C7H6N4O B045807 7-Methylpyrimido[4,5-D]pyrimidin-4-OL CAS No. 120208-35-7

7-Methylpyrimido[4,5-D]pyrimidin-4-OL

Cat. No.: B045807
CAS No.: 120208-35-7
M. Wt: 162.15 g/mol
InChI Key: UVSVQMRTTNIEEM-UHFFFAOYSA-N
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Description

7-Methylpyrimido[4,5-D]pyrimidin-4-OL is a heterocyclic compound that belongs to the class of pyrimidopyrimidines These compounds are characterized by the fusion of two pyrimidine rings, which are six-membered rings containing two nitrogen atoms The presence of a hydroxyl group at the fourth position and a methyl group at the seventh position distinguishes this compound from other pyrimidopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylpyrimido[4,5-D]pyrimidin-4-OL typically involves the reaction of 4-amino-2-methylpyrimidine-5-carboxamide with aromatic aldehydes in the presence of heteropolyacids. The heteropolyacids, such as H₃PMo₁₂O₄₀, H₃PW₁₂O₄₀, and H₅PV₂Mo₁₀O₄₀, act as catalysts in this reaction. The reaction conditions are generally mild, and the process yields the desired product in good quantities .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heteropolyacids as catalysts is advantageous due to their environmental benignity and efficiency. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions: 7-Methylpyrimido[4,5-D]pyrimidin-4-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine rings.

    Substitution: Substitution reactions, particularly at the nitrogen atoms, are common.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine rings .

Scientific Research Applications

7-Methylpyrimido[4,5-D]pyrimidin-4-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methylpyrimido[4,5-D]pyrimidin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

    Pyrimido[4,5-D]pyrimidine: Lacks the methyl and hydroxyl groups.

    2-Methylpyrimido[4,5-D]pyrimidin-4-OL: Similar structure but with a different substitution pattern.

    4-Amino-2-methylpyrimidine-5-carboxamide: A precursor in the synthesis of 7-Methylpyrimido[4,5-D]pyrimidin-4-OL.

Uniqueness: this compound is unique due to the specific positioning of the methyl and hydroxyl groups, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its analogs .

Properties

IUPAC Name

2-methyl-6H-pyrimido[4,5-d]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c1-4-8-2-5-6(11-4)9-3-10-7(5)12/h2-3H,1H3,(H,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSVQMRTTNIEEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=O)NC=NC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70419327
Record name Pyrimido[4,5-d]pyrimidin-4(3H)-one,7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120208-35-7
Record name 7-Methylpyrimido[4,5-d]pyrimidin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120208-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimido[4,5-d]pyrimidin-4(3H)-one,7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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